N-Hydroxy-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethanimidamide
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Overview
Description
N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . It is known for its unique structure, which includes a hydroxy group, an oxan-4-yloxy group, and an ethanimidamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of hydroxylamine with an oxan-4-yloxy-substituted ethanimidamide precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The oxan-4-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields oxo derivatives, while reduction of the imidamide moiety results in amine derivatives .
Scientific Research Applications
N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and imidamide moiety play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-(tetrahydro-2H-pyran-4-yloxy)ethanimidamide: Similar structure with a tetrahydro-2H-pyran-4-yloxy group instead of oxan-4-yloxy.
N’-hydroxy-2-(methoxy)ethanimidamide: Contains a methoxy group instead of oxan-4-yloxy.
N’-hydroxy-2-(ethoxy)ethanimidamide: Features an ethoxy group in place of oxan-4-yloxy.
Uniqueness
N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7(9-10)5-12-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMGLXVCBZYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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